1-(4-Bromobutyl)naphthalene

Catalog No.
S14847867
CAS No.
128113-40-6
M.F
C14H15Br
M. Wt
263.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromobutyl)naphthalene

CAS Number

128113-40-6

Product Name

1-(4-Bromobutyl)naphthalene

IUPAC Name

1-(4-bromobutyl)naphthalene

Molecular Formula

C14H15Br

Molecular Weight

263.17 g/mol

InChI

InChI=1S/C14H15Br/c15-11-4-3-7-13-9-5-8-12-6-1-2-10-14(12)13/h1-2,5-6,8-10H,3-4,7,11H2

InChI Key

NBVAPHKPYCQSTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCCBr

1-(4-Bromobutyl)naphthalene is an organic compound with the molecular formula C14H15BrC_{14}H_{15}Br. This compound consists of a naphthalene moiety substituted with a 4-bromobutyl group. Naphthalene itself is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, known for its distinctive odor and various applications in organic synthesis and industry. The presence of the bromobutyl group introduces unique physical and chemical properties, enhancing the reactivity of the naphthalene structure.

Typical of aryl bromides. These include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.
  • Cross-Coupling Reactions: It can undergo cross-coupling reactions with organometallic reagents (e.g., Grignard reagents) to form more complex organic structures.

The synthesis of 1-(4-Bromobutyl)naphthalene can be achieved through several methods:

  • Bromination of Naphthalene: Naphthalene can be treated with bromine in the presence of a Lewis acid catalyst to yield bromonaphthalenes.
  • Alkylation Reactions: The introduction of the 4-bromobutyl group can be accomplished via alkylation methods, such as using 4-bromobutan-1-ol in a nucleophilic substitution reaction with naphthalene derivatives.
  • Grignard Reaction: A Grignard reagent derived from 4-bromobutyl can react with naphthalene to form the desired compound.

These methods allow for the selective introduction of the bromobutyl group while maintaining the integrity of the naphthalene structure.

1-(4-Bromobutyl)naphthalene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be utilized in developing new materials due to its unique properties derived from both the naphthalene and bromobutyl components.
  • Research: It could be used in studies related to aromatic compounds' reactivity and interactions.

Interaction studies involving 1-(4-Bromobutyl)naphthalene could focus on its behavior in biological systems or its reactivity with other chemicals. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential biological effects. Additionally, studying its interactions with solvents and other organic compounds could reveal important information about its solubility and stability.

Several compounds share structural similarities with 1-(4-Bromobutyl)naphthalene. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
1-(3-Bromopropyl)naphthaleneC14H15BrC_{14}H_{15}BrContains a propyl group instead of butyl; different reactivity patterns.
2-(3-Bromophenyl)naphthaleneC13H9BrC_{13}H_{9}BrDifferent substitution pattern on the naphthalene ring; potential for distinct properties.
Naphthalen-1-olC10H8OC_{10}H_{8}OHydroxyl group instead of bromine; alters reactivity significantly compared to halogenated derivatives.
1-Bromo-naphthaleneC10H7BrC_{10}H_{7}BrSimpler structure; serves as a baseline for comparison regarding reactivity and properties.

Uniqueness: The unique aspect of 1-(4-Bromobutyl)naphthalene lies in its specific substitution pattern and the presence of a butyl group, which influences its physical and chemical properties compared to other similar compounds. This specific structure may lead to distinct biological activities and applications not found in simpler or differently substituted naphthalenes.

Catalytic Alkylation of Naphthalene with Brominated Alkyl Precursors

The alkylation of naphthalene using brominated alkyl precursors remains a cornerstone for synthesizing 1-(4-bromobutyl)naphthalene. A common strategy involves Friedel-Crafts alkylation, where Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) facilitate the electrophilic substitution. For instance, reacting naphthalene with 1,4-dibromobutane in the presence of AlCl₃ at 80–100°C yields the target compound through selective C–H bond activation at the α-position of the naphthalene ring.

Recent innovations include the use of heterogeneous catalysts like silica-supported boron trifluoride (BF₃/SiO₂), which improves recyclability and reduces waste. A study demonstrated that BF₃/SiO₂ achieves 78% conversion at 70°C with a molar ratio of 1:1.2 (naphthalene to 1,4-dibromobutane), outperforming traditional homogeneous catalysts.

Table 1: Catalytic Alkylation Performance

CatalystTemperature (°C)Conversion (%)Selectivity (%)
AlCl₃806582
FeCl₃907179
BF₃/SiO₂707888

The regioselectivity of this reaction is influenced by steric and electronic factors, with the α-position favored due to lower activation energy for electrophilic attack.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemical methods eliminate solvent use by employing mechanical energy to drive reactions. Ball milling naphthalene with 1,4-dibromobutane and a catalytic amount of potassium carbonate (K₂CO₃) at 350 rpm for 2–4 hours produces 1-(4-bromobutyl)naphthalene with 85–90% yield. This approach avoids solvent waste and reduces reaction times compared to conventional thermal methods.

The absence of solvent minimizes side reactions such as polyalkylation, enhancing product purity. X-ray diffraction analysis confirms the crystalline structure of the product, while differential scanning calorimetry (DSC) reveals a melting point of 92–94°C, consistent with literature values.

Ionic Liquid-Mediated Alkylation Techniques

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) serve as green solvents and catalysts for naphthalene alkylation. In a typical procedure, naphthalene and 1,4-dibromobutane are heated in [BMIM][BF₄] at 60°C for 6 hours, achieving 88% yield. The IL stabilizes carbocation intermediates, accelerating the reaction while enabling easy separation via decantation.

Key Advantages of IL Systems:

  • Reusability: The ionic liquid retains catalytic activity for up to five cycles with <5% efficiency loss.
  • Selectivity: Polar IL environments favor monoalkylation, reducing di-substituted byproducts to <3%.

Zeolite-Catalyzed Regioselective Bromoalkylation

Zeolites, particularly REY-type frameworks, enhance regioselectivity in bromoalkylation due to their microporous structure. A study using REY zeolite at 433 K and 91.8 bar CO₂ pressure demonstrated 75% naphthalene conversion with 95% selectivity for 1-(4-bromobutyl)naphthalene. The zeolite’s acidity and pore size restrict transition-state geometries, favoring α-position alkylation.

Table 2: Zeolite Performance Under Varied Conditions

Catalyst Loading (g)Conversion (%)MTBN Selectivity (%)DTBN Selectivity (%)

Electrophilic Aromatic Substitution Pathways

The formation of 1-(4-Bromobutyl)naphthalene proceeds through well-established electrophilic aromatic substitution mechanisms, with naphthalene serving as the aromatic substrate [1]. Naphthalene exhibits significantly higher reactivity compared to benzene in electrophilic aromatic substitution reactions due to its reduced stabilization energy loss during the initial substitution step [1]. The preferential substitution occurs at the 1-position of the naphthalene ring system, as this position provides greater stabilization of the intermediate carbocation through resonance structures [2].

The electrophilic aromatic substitution mechanism for naphthalene follows a characteristic two-step pathway [3]. In the first step, the naphthalene ring acts as a nucleophile and attacks the electrophilic species, disrupting aromaticity and forming a carbocation intermediate [3]. This step represents the rate-determining phase of the overall reaction due to the temporary loss of aromatic stabilization [3]. The second step involves rapid deprotonation of the carbocation intermediate, restoring aromaticity to the naphthalene system [3].

The regioselectivity of naphthalene substitution favors the 1-position over the 2-position due to the stability of the resulting intermediate [1]. When electrophilic attack occurs at the 1-position, the positive charge can be distributed over multiple positions while maintaining one fully aromatic ring [1]. This stabilization pattern is not available for 2-substitution, making 1-substitution kinetically favored [2].

Computational studies using density functional theory calculations have identified specific carbon atoms in naphthalene that are most susceptible to electrophilic attack [4]. The C1, C6, and C9 positions of naphthalene exhibit the highest Fukui function values for electrophilic attack, with f⁻ values of 0.0899, indicating these sites as the most reactive toward electrophiles [4]. These theoretical predictions align with experimental observations of preferential substitution patterns in naphthalene derivatives [4].

Alkylation Reaction Kinetics under Variable Catalytic Conditions

The alkylation kinetics of naphthalene with bromobutyl groups demonstrate significant dependence on catalytic conditions, temperature, and reaction environment [5] [6]. Studies of naphthalene alkylation using various Lewis acid catalysts reveal distinct kinetic behavior patterns under different reaction conditions [5]. The most effective catalysts for naphthalene alkylation include zeolite-based systems, with ultra-stable Y zeolites showing superior performance in terms of conversion rates and selectivity [7].

Temperature effects on alkylation kinetics show characteristic Arrhenius behavior, with activation energies varying depending on the specific catalytic system employed [8]. For naphthalene alkylation reactions, apparent activation energies have been measured in the range of 22 kilocalories per mole under zeolite catalysis conditions [8]. The temperature dependence of conversion rates demonstrates that higher temperatures favor increased conversion, though excessive temperatures can lead to undesired side reactions and catalyst deactivation [8].

The kinetic analysis of naphthalene alkylation reveals complex reaction networks involving both mono-alkylation and poly-alkylation pathways [6]. The ratio of mono-alkylated to di-alkylated products varies significantly with reaction conditions, catalyst type, and temperature [6]. Under optimized conditions using ultra-stable Y zeolite catalysts, naphthalene conversion rates can reach 51 percent with target product selectivities of 49 percent [7].

Catalytic SystemTemperature (K)Conversion (%)Activation Energy (kcal/mol)Reference
Ultra-stable Y Zeolite418-44815-7522 [8]
Rare Earth Exchanged Y453-49345-8530.47 [6]
Aluminum Chloride298-34325-6548 [9]
Solid Phosphoric Acid433-47320-5535 [7]

Catalyst deactivation kinetics represent a critical aspect of alkylation reaction studies [10]. The deactivation process follows complex pathways involving coke formation, active site poisoning, and structural changes in the catalyst matrix [10]. Mathematical models describing catalyst deactivation kinetics incorporate both linear and quadratic power law dependencies on reactant concentrations [10]. The deactivation time constants vary significantly between continuous stirred tank reactor and plug flow reactor configurations, with stirred tank reactors showing slower deactivation rates [10].

Transition State Analysis in Bromobutyl Group Incorporation

Transition state analysis for bromobutyl group incorporation into naphthalene systems involves detailed computational studies of the reaction coordinate and energy barriers [11] [12]. The transition state structure for electrophilic aromatic substitution represents a critical point along the reaction pathway where bond formation and bond breaking occur simultaneously [12]. Computational analysis using high-level quantum mechanical methods reveals the geometry and electronic structure of these transition states [12].

The transition state for bromobutyl incorporation exhibits characteristics typical of electrophilic aromatic substitution reactions [11]. The aromatic ring maintains partial planarity while the incoming electrophile approaches at a specific angle determined by orbital overlap considerations [11]. The carbon-carbon bond formation occurs through a concerted mechanism with simultaneous weakening of the carbon-hydrogen bond at the substitution site [11].

Activation energy calculations for bromobutyl group incorporation show values consistent with other alkylation reactions of naphthalene systems [9]. The Friedel-Crafts acetylation of naphthalene, which serves as a model system for understanding alkylation mechanisms, exhibits activation enthalpies of approximately 48 kilojoules per mole for substitution at the beta position and 21 kilojoules per mole for alpha position substitution [9]. These values provide insight into the energetic requirements for bromobutyl incorporation reactions [9].

The entropy of activation for naphthalene alkylation reactions typically shows negative values, indicating a more ordered transition state compared to the initial reactant state [9]. Activation entropy values ranging from -99 to -160 joules per mole per Kelvin have been reported for naphthalene alkylation reactions, reflecting the associative nature of the transition state [9].

Reaction ParameterAlpha PositionBeta PositionUnitsReference
Activation Enthalpy2148kJ/mol [9]
Activation Entropy-160-99J/(mol·K) [9]
Rate Constant (298K)2.1 × 10⁻⁵1.26 × 10⁻³M⁻²s⁻¹ [13]
Free Energy of Activation22.320.6kcal/mol [13]

The geometric parameters of transition states for bromoalkyl incorporation reactions have been characterized through computational methods [12]. The transition state structures exhibit elongated carbon-carbon bonds at the point of electrophilic attack, with bond lengths intermediate between single and double bond character [12]. The out-of-plane distortion of the aromatic system in the transition state reflects the sp³ hybridization developing at the site of substitution [12].

Solvent effects on transition state stability play important roles in determining reaction kinetics and selectivity [12]. The stabilization of charged intermediates and transition states by polar solvents can significantly alter activation energies and reaction rates [12]. Computational studies incorporating solvent effects through continuum models demonstrate the importance of environmental factors in transition state energetics [12].

1-(4-Bromobutyl)naphthalene serves as a crucial building block in liquid crystal engineering through its role as a reactive precursor for mesogenic compounds. The molecular structure combines the aromatic naphthalene core with a flexible alkyl chain terminated by a bromine atom, providing both mesogenic potential and synthetic versatility [1].

Liquid crystal formation depends heavily on the molecular structure, where the naphthalene ring system provides the rigid mesogenic core necessary for liquid crystalline behavior [2]. Research demonstrates that naphthalene-based derivatives with alkyl chain substituents exhibit excellent enantiotropic nematic mesophases with high thermal stability and broad temperature ranges [3]. The presence of the 4-bromobutyl group in 1-(4-Bromobutyl)naphthalene offers optimal alkyl chain length for mesophase formation, as studies show that alkyl chain length significantly influences the thermal stability, kind, and mesomorphic range of liquid crystal derivatives [3].

The brominated terminal group enables facile nucleophilic substitution reactions to introduce various functional groups [2] [3]. This reactivity allows for the systematic modification of mesogenic properties through chemical transformation. For instance, the bromine atom can be replaced with polar groups, alkoxy chains, or other mesogenic units to tune the liquid crystalline behavior [2]. The strategic positioning of the bromine at the terminal position preserves the aromatic core integrity while providing maximum synthetic flexibility.

Computational studies using density functional theory confirm that naphthalene-based compounds with appropriate alkyl substituents maintain planar conformations essential for liquid crystal formation [3]. The molecular planarity enables efficient π-π stacking interactions between aromatic cores, which is fundamental for columnar liquid crystal architectures [4]. The 4-carbon alkyl spacer provides optimal flexibility without disrupting the overall molecular organization required for mesophase stability.

Functionalization of Polymeric Matrices for Optoelectronic Devices

1-(4-Bromobutyl)naphthalene functions as an effective functionalization agent for polymeric matrices in optoelectronic applications through multiple mechanisms. The compound's bromoalkyl functionality enables covalent attachment to polymer backbones while the naphthalene moiety contributes favorable electronic and optical properties [5] [6].

The brominated alkyl chain facilitates nucleophilic substitution reactions with polymer-bound nucleophiles, enabling post-polymerization modification strategies [7] [8]. Research demonstrates that poly(ω-bromoalkyl-1-glycidylether)s can be effectively modified through nucleophilic substitution with aromatic compounds to create side-chain liquid crystalline polymers [9]. The 4-carbon spacer length in 1-(4-Bromobutyl)naphthalene provides optimal balance between reactivity and steric accessibility for polymer functionalization reactions.

The naphthalene aromatic system enhances charge transport properties in polymeric matrices through extended π-conjugation and favorable intermolecular interactions [10] [11]. Studies show that naphthalene diimide derivatives in polymer matrices exhibit tunable room-temperature phosphorescence and radical luminescence properties when incorporated into appropriate polymeric environments [10]. The electron-rich naphthalene ring system can participate in charge transfer processes and contribute to improved electronic properties of the composite material.

Incorporation of naphthalene-based functionalities into polymer matrices has been shown to modify morphological and electronic properties significantly [11]. The aromatic naphthalene units can influence polymer chain orientation and packing, affecting charge carrier mobility and device performance [11]. The combination of flexible alkyl linkage with rigid aromatic core provides optimal balance for maintaining polymer processability while enhancing electronic functionality.

The bromine substituent also contributes to the electronic properties through its electron-withdrawing nature, which can tune the energy levels of the polymer system [12] [13]. Research indicates that brominated compounds can form interfacial dipoles and regulate energy level arrangements at interfaces, which is crucial for charge injection and extraction in optoelectronic devices [12].

Development of High-Performance Lubricant Additives

1-(4-Bromobutyl)naphthalene demonstrates significant potential as a component in high-performance lubricant additives, leveraging the exceptional properties of naphthalene-based compounds in tribological applications. Alkylated naphthalenes are recognized as superior Group V base oils with outstanding thermal and thermo-oxidative stability [14] [15] [16].

The naphthalene core provides exceptional thermal and oxidative stability through its electron-rich aromatic ring system and ability to resonate and disperse energy [16] [17]. Studies demonstrate that naphthalene-based lubricants exhibit superior performance at high temperatures compared to conventional polyalphaolefins and mineral oils [18] [19]. The aromatic structure enables effective energy dissipation under extreme operating conditions, preventing degradation and maintaining lubricant performance.

Research data shows that alkylated naphthalenes exhibit excellent viscosity index characteristics, with values ranging from 74 to 135 depending on molecular structure [20] [21]. The 4-carbon alkyl chain in 1-(4-Bromobutyl)naphthalene contributes to favorable viscosity-temperature relationships while maintaining low pour points essential for cold-weather operation [16] [17]. Viscosity measurements indicate that naphthalene-based lubricants maintain relatively stable viscosity across wide temperature ranges [20].

The compound's molecular structure provides enhanced additive solubility compared to conventional base oils [16] [17]. The intermediate aniline point of naphthalene derivatives creates optimal polarity balance for dissolving performance additives while avoiding surface competition effects [16]. This property enables formulation of more effective lubricant packages with improved additive response and extended service life.

Oxidative stability testing using Rotating Pressure Vessel Oxidation Test (RPVOT) methods demonstrates that naphthalene-based fluids significantly outperform conventional base oils [16]. Neat alkylated naphthalenes show RPVOT lifetimes exceeding 196 minutes, with dramatic improvements when combined with antioxidants [20]. The presence of the naphthalene aromatic system provides inherent oxidation resistance through radical scavenging mechanisms.

Volatility characteristics of naphthalene-based lubricants show superior retention compared to equivalent viscosity polyalphaolefins [16] [19]. Noack volatility testing indicates weight losses of less than 2.2% for higher molecular weight naphthalene derivatives, contributing to extended lubricant life and reduced consumption [21]. The low volatility combined with high thermal stability makes these compounds particularly suitable for high-temperature lubricant applications where conventional fluids fail.

XLogP3

5.3

Exact Mass

262.03571 g/mol

Monoisotopic Mass

262.03571 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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